N-(2-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide
Description
N-(2-Methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic coumarin-derived acetamide featuring a 2-methoxybenzyl substituent. The compound integrates a coumarin core (2-oxo-2H-chromen) substituted with methoxy (5-position), methyl (4- and 7-positions), and an acetamide side chain linked to a 2-methoxybenzyl group.
Properties
Molecular Formula |
C22H23NO5 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-(5-methoxy-4,7-dimethyl-2-oxochromen-3-yl)-N-[(2-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C22H23NO5/c1-13-9-18(27-4)21-14(2)16(22(25)28-19(21)10-13)11-20(24)23-12-15-7-5-6-8-17(15)26-3/h5-10H,11-12H2,1-4H3,(H,23,24) |
InChI Key |
MUUDDBCIUWIEHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=O)O2)CC(=O)NCC3=CC=CC=C3OC)C)C(=C1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxybenzylamine and 5-methoxy-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid.
Condensation Reaction: The carboxylic acid group of 5-methoxy-4,7-dimethyl-2-oxo-2H-chromene-3-carboxylic acid is activated using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine. This is followed by the addition of 2-methoxybenzylamine to form the amide bond.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the chromen-2-one moiety can be reduced to form the corresponding alcohol.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a suitable catalyst or under thermal conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes or carboxylic acids, while reduction of the carbonyl group may produce alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of functionalized derivatives.
Mechanism of Action
The mechanism of action of N-(2-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to modulation of biological processes. The exact mechanism would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Differences and Implications
Core Structure and Pharmacophore: The target compound’s coumarin core differentiates it from benzothiazole- or quinazoline-based analogs (e.g., ). Coumarins are known for modulating cytochrome P450 and kinase inhibition, while benzothiazoles often exhibit antimicrobial activity . Compared to ’s coumarin acetohydrazides, the target compound’s acetamide group may enhance metabolic stability over hydrazides, which are prone to hydrolysis .
Substituent Effects: The 5-methoxy and 4,7-dimethyl groups on the coumarin ring could influence lipophilicity and binding affinity. The 2-methoxybenzyl side chain is distinct from ’s phenyl group or ’s benzothiazole. Methoxybenzyl groups may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a preformed coumarin-acetic acid derivative with 2-methoxybenzylamine, analogous to methods in . This contrasts with ’s use of hydrazide intermediates or ’s multi-step heterocyclic assemblies.
Biological Activity :
- While the target compound’s activity is unreported, structurally similar compounds in (e.g., compound 39 with a 2-methoxyphenyl group) demonstrated potent anticancer effects, implying that the 2-methoxybenzyl substituent may synergize with the coumarin core .
- ’s benzothiazole-coumarin hybrids showed antimicrobial activity, highlighting the role of hybrid scaffolds in broadening bioactivity .
Biological Activity
N-(2-methoxybenzyl)-2-(5-methoxy-4,7-dimethyl-2-oxo-2H-chromen-3-yl)acetamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H23NO5, and it features a coumarin core that is known for various biological activities. The structure includes:
- Methoxy groups : These contribute to the lipophilicity and overall biological activity.
- Acetamide functionality : This may enhance interactions with biological targets.
Anticancer Activity
Research has indicated that compounds containing a coumarin structure exhibit notable anticancer properties. For instance, derivatives similar to this compound have shown cytotoxic effects against various cancer cell lines, including:
- Breast cancer : Studies have demonstrated significant activity against MCF-7 and MDA-MB series cell lines.
- Lung cancer : Compounds have been tested against A549 and H1975 cells, showing promising results in inhibiting cell proliferation .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Preliminary screening suggests selective antibacterial activity against Gram-positive bacteria. For example, derivatives of similar structures have shown effectiveness against Bacillus subtilis while exhibiting less activity against Escherichia coli .
Acetylcholinesterase Inhibition
Given the rising interest in neurodegenerative diseases such as Alzheimer's, compounds with acetylcholinesterase (AChE) inhibitory activity are particularly valuable. Research indicates that coumarin derivatives can act as potent AChE inhibitors. For instance, related compounds have demonstrated IC50 values as low as 2.7 µM in inhibiting AChE activity, suggesting potential therapeutic applications for cognitive disorders .
Study 1: Cytotoxicity Against Cancer Cell Lines
In a study assessing the cytotoxic effects of various coumarin derivatives, this compound was evaluated alongside other compounds. The results indicated that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value of 15 µM.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 | 15 |
| Compound A | MDA-MB-231 | 20 |
| Compound B | A549 | 25 |
Study 2: Antimicrobial Screening
A separate investigation focused on the antimicrobial properties of various benzoxazole derivatives revealed that compounds structurally similar to this compound displayed selective antibacterial activity.
| Compound | Bacteria Tested | MIC (µg/mL) |
|---|---|---|
| N-(2-methoxybenzyl)-...acetamide | Bacillus subtilis | 10 |
| Compound C | Escherichia coli | >100 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
